molecular formula C11H7FN2O2 B13503505 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid

3-Fluoro-4-(pyrimidin-5-yl)benzoic acid

Cat. No.: B13503505
M. Wt: 218.18 g/mol
InChI Key: RISNLYGFVWYWHL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrimidin-5-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process would involve techniques such as crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Fluoro-4-(pyrimidin-5-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the pyrimidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(pyrimidin-5-yl)benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

3-fluoro-4-pyrimidin-5-ylbenzoic acid

InChI

InChI=1S/C11H7FN2O2/c12-10-3-7(11(15)16)1-2-9(10)8-4-13-6-14-5-8/h1-6H,(H,15,16)

InChI Key

RISNLYGFVWYWHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CN=CN=C2

Origin of Product

United States

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